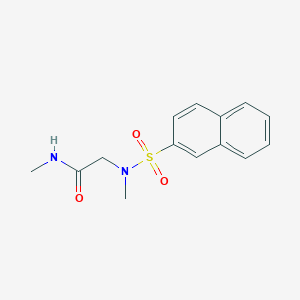
N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N~1~,N~2~-dimethyl-N~2~-(2-naphthylsulfonyl)glycinamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
The presence of the naphthyl group and the sulfonamide moiety contributes to its unique chemical properties, which may influence its interaction with biological targets.
Sulfonamides generally exert their effects by inhibiting bacterial folic acid synthesis, but this compound may also engage in additional mechanisms such as:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and apoptosis.
- Autophagy Induction : Recent research indicates that compounds similar to this sulfonamide can induce autophagic degradation of intracellular molecules, which is crucial for maintaining cellular homeostasis and combating diseases like cancer .
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives. For instance:
- Case Study 1 : A study demonstrated that a related sulfonamide compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Mechanism : The compound may activate caspases and alter the expression of Bcl-2 family proteins, promoting programmed cell death.
Antimicrobial Effects
Sulfonamides are well-known for their antimicrobial properties. Research has shown:
- Case Study 2 : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : This activity is likely due to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-methyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-15-14(17)10-16(2)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRQNIHNLJSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














